molecular formula C15H16FN5O3S B6542344 4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide CAS No. 1021263-45-5

4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide

Cat. No.: B6542344
CAS No.: 1021263-45-5
M. Wt: 365.4 g/mol
InChI Key: WXFOYSSHAZNEAS-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a complex organic compound featuring various functional groups, making it a subject of interest in multiple fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves several key steps:

  • Formation of Triazolopyridazine Core: : This may begin with the cyclization of appropriate hydrazine derivatives with other reagents to form the triazolopyridazine core.

  • Introduction of the Fluorobenzene Sulfonamide: : This step usually involves nucleophilic aromatic substitution reactions, introducing the sulfonamide group onto the fluorobenzene ring.

  • Attachment of the Triazolopyridazine to the Benzene Sulfonamide: : This linkage is often facilitated through etherification reactions using suitable conditions to achieve the final compound.

Industrial Production Methods

On an industrial scale, the production methods for this compound would involve optimization of each synthetic step to improve yield and purity. Techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction of the sulfonamide group to the corresponding amine is possible under appropriate conditions.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents might include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation may be used.

  • Substitution: : Conditions often involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Amines.

  • Substitution Products: : Varying derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for more complex molecules and as a ligand in coordination chemistry.

Biology

Medicine

Pharmacological studies might explore its use as an active pharmaceutical ingredient (API) in drug development due to its diverse functional groups and bioactivity potential.

Industry

The compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other commercial products.

Mechanism of Action

The mechanism of action for this compound is highly dependent on its specific application. Generally, it may interact with molecular targets through:

  • Electrostatic Interactions: : Due to the presence of the sulfonamide group.

  • Hydrophobic Interactions: : Contributed by the fluorobenzene moiety.

  • Hydrogen Bonding: : Enabled by the triazolopyridazine and sulfonamide functionalities.

Molecular Targets and Pathways

It might interact with enzymes, receptors, or other proteins, modulating biochemical pathways relevant to its application in medicine or biology.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide

  • 3-methyl-N-(2-phenoxyethyl)benzene-1-sulfonamide

  • 3-methyl-1,2,4-triazolo[4,3-b]pyridazine derivatives

Highlighting Uniqueness

This compound stands out due to the presence of both the triazolopyridazine and sulfonamide groups, providing a unique combination of electrostatic, hydrophobic, and hydrogen bonding interactions, making it versatile for various scientific applications.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O3S/c1-10-9-12(3-4-13(10)16)25(22,23)17-7-8-24-15-6-5-14-19-18-11(2)21(14)20-15/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFOYSSHAZNEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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